3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the azepane-1-carbonyl group: This step may involve the acylation of the pyrazole ring using azepane-1-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or isopropyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted derivatives at the carbonyl carbon.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
3-(azepane-1-carbonyl)-1H-pyrazol-4-amine: Lacks the isopropyl group but shares the core structure.
1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the azepane-1-carbonyl group but has the isopropyl group.
3-(azepane-1-carbonyl)-1H-pyrazol-4-amine derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the azepane-1-carbonyl and isopropyl groups, which may confer specific biological activities and chemical properties that are distinct from its analogs.
Properties
IUPAC Name |
(4-amino-1-propan-2-ylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10(2)17-9-11(14)12(15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSIEAYCWNRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)N2CCCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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